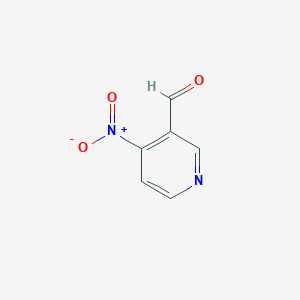

4-Nitronicotinaldehyde

Description

However, structurally related nitropyridine compounds, such as 4-Nitronicotinic acid, 4-Hydroxy-5-nitronicotinic acid, and Ethyl 2-hydroxy-5-nitronicotinate, are documented in the evidence. These compounds share a pyridine core with nitro substituents and varying functional groups (e.g., carboxylic acid, hydroxy, or ester moieties).

Properties

IUPAC Name |

4-nitropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-3-7-2-1-6(5)8(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCNJQYXCDLGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693123 | |

| Record name | 4-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-52-9 | |

| Record name | 4-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitronicotinaldehyde can be synthesized through several methods, including the nitration of nicotinaldehyde. The reaction typically involves treating nicotinaldehyde with a nitrating agent such as nitric acid (HNO3) under controlled conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of 4-Nitronicotinaldehyde may involve large-scale nitration processes with stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitronicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize 4-Nitronicotinaldehyde.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of 4-Nitronicotinaldehyde can yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can produce 4-aminonicotinaldehyde.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-Nitronicotinaldehyde is recognized for its pharmacological properties, particularly in the development of novel therapeutic agents. The nitro group in its structure enhances biological activity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of 4-NNA exhibit antimicrobial properties. For instance, compounds synthesized from 4-NNA have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents in clinical settings. This application is particularly relevant in the context of rising antibiotic resistance.

Anti-Cancer Properties

Studies have demonstrated that 4-NNA derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death. This property is being explored for developing new anti-cancer therapies, particularly for tumors resistant to conventional treatments.

Organic Synthesis Applications

4-Nitronicotinaldehyde serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex organic molecules.

Synthesis of Heterocycles

4-NNA is used in synthesizing nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals. The compound undergoes reactions such as cyclization and condensation, leading to the formation of biologically active heterocycles.

Diels-Alder Reactions

The reactivity of 4-NNA allows it to be employed in Diels-Alder reactions, a crucial method for constructing cyclic compounds. This application is significant in synthesizing complex natural products and pharmaceutical intermediates.

Fluorescent Probes

The unique properties of 4-NNA make it suitable for use as a fluorescent probe in biological imaging.

Visualization of Cellular Structures

Recent advancements have shown that 4-NNA can be modified to enhance its fluorescence properties, enabling it to visualize cellular structures such as lysosomes and mitochondria under fluorescence microscopy. This application is vital for studying cellular processes and drug interactions at the molecular level.

Detection of Biomolecules

The ability of 4-NNA derivatives to selectively bind to biomolecules allows their use in detecting specific proteins or nucleic acids within cells, facilitating research in molecular biology and diagnostics.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial Activity | Derivatives of 4-NNA showed effective inhibition against E. coli and S. aureus; potential for developing new antibiotics. |

| Case Study 2 | Anti-Cancer Properties | Induction of apoptosis in breast cancer cells was observed; ROS generation was identified as a key mechanism. |

| Case Study 3 | Organic Synthesis | Successful synthesis of pyridine derivatives using 4-NNA; demonstrated versatility in generating complex structures. |

| Case Study 4 | Fluorescent Probes | Modified 4-NNA effectively visualized lysosomes in live cells; provided insights into cellular dynamics and drug efficacy. |

Mechanism of Action

The mechanism by which 4-Nitronicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The aldehyde group can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular properties of nitropyridine derivatives from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Substituent Positions | Functional Groups |

|---|---|---|---|---|---|

| 4-Nitronicotinic acid | C₆H₄N₂O₄ | 168.11 | 100367-58-6 | 4-Nitro, 3-carboxylic acid | Nitro, carboxylic acid |

| Ethyl 2-hydroxy-5-nitronicotinate | C₈H₈N₂O₅ | 212.2 | 156896-54-7 | 2-Hydroxy, 5-nitro, 3-ester | Nitro, hydroxy, ester |

| 4-Hydroxy-5-nitronicotinic acid | C₆H₄N₂O₅ | 184.11 | 911461-03-5 | 4-Hydroxy, 5-nitro, 3-carboxylic acid | Nitro, hydroxy, carboxylic acid |

Key Observations :

- Functional Group Influence: 4-Nitronicotinic acid (carboxylic acid at position 3) is polar and hydrophilic, making it suitable for aqueous-phase reactions . 4-Hydroxy-5-nitronicotinic acid combines nitro and hydroxy groups, which may confer redox activity or chelation properties .

- Substituent Positions :

- The nitro group’s position (e.g., 4 vs. 5) affects electronic distribution and reactivity. For instance, a nitro group at position 4 (as in 4-Nitronicotinic acid) may stabilize the pyridine ring through resonance, whereas position 5 (as in 4-Hydroxy-5-nitronicotinic acid) could influence hydrogen-bonding interactions .

Research Findings :

- Synthetic Utility : Nitropyridine derivatives are often intermediates in pharmaceutical synthesis. For example, nitro groups can be reduced to amines for further functionalization .

- Crystallography : Tools like SHELX are widely used for structural validation of such compounds, ensuring accurate determination of substituent positions .

Biological Activity

4-Nitronicotinaldehyde is a nitro-substituted derivative of nicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader category of nitro compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 4-nitronicotinaldehyde, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 4-nitronicotinaldehyde is primarily attributed to its ability to undergo reduction reactions, which can activate prodrugs or lead to the formation of reactive intermediates that interact with biological macromolecules. The nitro group in 4-nitronicotinaldehyde can be reduced to an amine or hydroxylamine, which may enhance its reactivity towards cellular targets.

Key Mechanisms:

- Prodrug Activation: The reduction of the nitro group can convert 4-nitronicotinaldehyde into an active form that exhibits enhanced biological activity.

- Reactive Oxygen Species (ROS) Generation: Nitro compounds are known to generate ROS upon reduction, contributing to their cytotoxic effects against cancer cells.

- Interaction with Cellular Targets: The reduced forms may interact with DNA or proteins, leading to apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-nitronicotinaldehyde is crucial for optimizing its pharmacological properties. Various studies have demonstrated that modifications on the aromatic ring and the nitro group significantly influence its biological activity.

| Modification | Effect on Activity |

|---|---|

| Position of Nitro Group | Altered reduction potential and reactivity |

| Substituents on Aromatic Ring | Influence on lipophilicity and membrane permeability |

| Presence of Electron-Withdrawing Groups | Enhanced cytotoxicity against cancer cells |

Case Studies

-

Anticancer Activity

A study demonstrated that 4-nitronicotinaldehyde exhibits significant cytotoxicity against various cancer cell lines through ROS generation and apoptosis induction. The compound was shown to inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested . -

Antimicrobial Properties

In another investigation, 4-nitronicotinaldehyde was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 10 µM and 20 µM respectively . -

Anti-inflammatory Effects

Research indicated that 4-nitronicotinaldehyde possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This effect was attributed to the modulation of NF-kB signaling pathways, suggesting potential therapeutic applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.